Neoechinulin A is a bioactive compound primarily isolated from the marine fungus Eurotium rubrum. This compound belongs to a class of natural products known as diketopiperazines, which are characterized by their unique cyclic structure formed by two amino acids. Neoechinulin A has garnered attention due to its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Neoechinulin A was first isolated from the marine fungus Eurotium rubrum, where it is produced as a secondary metabolite. The identification of this compound has been facilitated by techniques such as ribosomal RNA sequencing, which helps in confirming the fungal species and its metabolic capabilities .
Neoechinulin A is classified as an alkaloid and specifically falls under the diketopiperazine category. Diketopiperazines are cyclic dipeptides that often exhibit various biological activities, making them significant in pharmaceutical research.
The synthesis of neoechinulin A can be achieved through various methods, with a focus on stereoselective approaches to ensure the correct configuration of the diketopiperazine moiety. One notable method involves the intramolecular cyclization of derivatives of tryptophan and alanine, which is critical for forming the diketopiperazine ring .
Neoechinulin A features a complex molecular structure characterized by a diketopiperazine ring. The specific arrangement of atoms contributes to its biological activity. The molecular formula is C₁₄H₁₅N₃O₄, and its structure includes multiple functional groups that enhance its reactivity and interaction with biological targets.
Neoechinulin A participates in various chemical reactions typical of diketopiperazines, including:
The compound's ability to inhibit peroxynitrite-induced cell death has been studied extensively, showcasing its potential as a protective agent in neurodegenerative conditions .
The mechanism through which neoechinulin A exerts its biological effects primarily involves modulation of cellular signaling pathways. It has been shown to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation through:
Studies indicate that pre-treatment with neoechinulin A enhances cell viability under stress conditions induced by inflammatory agents, highlighting its role as a cytoprotective agent.
Neoechinulin A appears as a white powder with notable solubility in organic solvents such as methanol and dimethyl sulfoxide. Its melting point and specific rotation have been documented, providing essential data for characterization.
Relevant analytical techniques such as high-performance liquid chromatography have confirmed its purity and stability.
Neoechinulin A has significant applications in pharmacology and medicinal chemistry due to its diverse biological activities:
Neoechinulin A is a prenylated indole alkaloid predominantly biosynthesized by various filamentous fungi. The most prolific producers belong to the genera Aspergillus and Eurotium (the teleomorph of Aspergillus), particularly species thriving in marine ecosystems. Marine-derived fungi, adapted to saline and high-osmotic pressure environments, demonstrate enhanced metabolic capabilities for producing structurally complex secondary metabolites like neoechinulin A [1] [4] [6].
Aspergillus species, especially those within the section Aspergillus (formerly the Aspergillus glaucus group), are consistently identified as significant sources. Aspergillus amstelodami, Aspergillus chevalieri, and Aspergillus ruber have been documented to produce neoechinulin A and its analogs. Similarly, Eurotium species, including Eurotium rubrum, Eurotium amstelodami, and Eurotium herbariorum, isolated from diverse marine substrates like sponges, algae, and sediments, are established producers [1] [4] [6]. These species are notably xerophilic and halotolerant, enabling colonization of marine niches and nutrient-poor substrates like damp building materials. Strains of Eurotium rubrum and Eurotium amstelodami derived from marine sponges have yielded substantial quantities of neoechinulin A during laboratory cultivation [1] [4] [6]. Beyond these genera, marine fungi such as Microsporum species and the ascomycete Xylaria euglossa also contribute to the natural occurrence of this alkaloid [1].
Table 1: Major Fungal Producers of Neoechinulin A and Their Common Sources
Fungal Species | Genus Affiliation | Common Environmental Sources | Documented Metabolites |
---|---|---|---|
Eurotium rubrum | Eurotium | Marine sponges, hypersaline waters, damp building materials | Neoechinulin A, Neoechinulin B, Echinulin |
Eurotium amstelodami | Eurotium | Marine sponges, dried fruits, damp building materials | Neoechinulin A, Neoechinulin B, Flavoglaucin |
Eurotium herbariorum | Eurotium | Damp building materials, cereals, textiles | Neoechinulin A, Echinulin, Isoechinulins |
Aspergillus amstelodami | Aspergillus | Marine environments, soil, plant debris | Neoechinulin A, Preechinulin, Echinulin |
Aspergillus ruber | Aspergillus | Marine sediments, hypersaline soils | Neoechinulin A, Isoechinulin A |
Xylaria euglossa | Xylaria | Tropical plants, decaying wood | Neoechinulin A, Cryptoechinulin |
The specific culture conditions significantly influence neoechinulin A yield. For instance, Eurotium amstelodami cultivated on complex media like Czapek yeast extract (CY) agar generates substantially higher biomass and metabolite output compared to minimal media like malt extract (ME) agar [6]. Marine-derived strains often show distinct chemical profiles compared to their terrestrial counterparts, although both environmental and building material-derived strains of Eurotium amstelodami and Eurotium rubrum exhibit similar neoechinulin production capabilities [6]. This underscores the genetic predisposition of these species towards synthesizing this class of alkaloids.
While fungal fermentation represents the primary source, neoechinulin A and its stereoisomers have also been isolated from specific higher plants, indicating either endogenous biosynthetic capabilities or endophytic fungal associations. The roots of Tinospora sagittata (Ranunculaceae), known as "Tinosporae Radix" in traditional medicine, contain neoechinulin A within their ethanolic extracts [1] [2]. Similarly, the edible cactus Opuntia dillenii (Cactaceae) and the widely cultivated herb Cannabis sativa (Cannabaceae) have been identified as plant sources [1] [2].
In Cannabis sativa, neoechinulin A is found in the seeds, along with related stereoisomers like (12S, 22R)-Dihydroxyisoechinulin A, (12S, 22S)-Dihydroxyisoechinulin A, (12R)-Neoechinulin A, and (12S)-Neoechinulin A [1] [2]. Portulaca oleracea (purslane) also contains neoechinulin A within aqueous extracts of the whole plant, alongside other indole alkaloids such as oleraindole A, neoechinulin D, isoechinulin A, and echinulin [1] [4]. The presence of these complex fungal-derived alkaloids in plants strongly suggests symbiotic relationships with endophytic fungi (likely Aspergillus or Eurotium species) capable of synthesizing neoechinulins in planta. However, definitive confirmation of whether the plants themselves possess the biosynthetic machinery or rely solely on fungal symbionts requires further investigation. The extraction methods vary, with ethanolic and aqueous extracts being common for plant material [1] [2].
Table 2: Plant Sources of Neoechinulin A and Associated Compounds
Plant Species | Family | Plant Part Used | Extraction Method | Isolated Neoechinulin-Related Compounds | Reference Context |
---|---|---|---|---|---|
Tinospora sagittata | Ranunculaceae | Roots | Ethanolic extract | Neoechinulin A | Traditional Medicine |
Opuntia dillenii | Cactaceae | Not specified | Not specified | Neoechinulin A derivatives | Natural Product Screening |
Cannabis sativa | Cannabaceae | Seeds (Hemp seed) | Solvent extraction | Neoechinulin A, (12R)-Neoechinulin A, (12S)-Neoechinulin A, Dihydroxyisoechinulins | Phytochemical Analysis |
Portulaca oleracea | Portulacaceae | Whole plant | Aqueous extract | Neoechinulin A, Neoechinulin D, Isoechinulin A, Echinulin, Oleraindole A | Anti-inflammatory Screening |
Aconitum carmichaelii | Ranunculaceae | Roots | Ethanolic extract | Neoechinulin A, Emodin, Emodin-8-O-β-D-glucoside | Anti-viral Screening |
Cyrtomium fortunei | Dryopteridaceae | Not specified | Not specified | Neoechinulin derivatives | Natural Product Report |
The biosynthesis of neoechinulin A involves a convergent pathway characteristic of fungal prenylated indole alkaloids, centered on the formation of a diketopiperazine (DKP) core followed by regioselective prenylation. The core structure originates from the condensation of two proteinogenic amino acids: L-tryptophan and L-alanine [1] [5] [8].
Diketopiperazine Core Formation: The initial step involves the enzymatic coupling of L-tryptophan and L-alanine, forming a linear dipeptide, cyclo-L-tryptophyl-L-alanine. This dipeptide undergoes intramolecular cyclization catalyzed by a non-ribosomal peptide synthetase (NRPS) or a DKP synthase, resulting in the formation of the characteristic bicyclic 2,5-diketopiperazine scaffold. This core structure, identified as (3S,6S)-3-benzyl-6-methylpiperazine-2,5-dione or a closely related variant, serves as the fundamental precursor for neoechinulin A and related echinulin alkaloids [1] [5] [8]. The stereochemistry of the alanine-derived C-12 methyl group is crucial. Intramolecular cyclization conditions significantly impact the stereochemical integrity of this center. Cyclization of the linear precursor at lower temperatures (80°C) favors retention of configuration, yielding optically pure (12S)-neoechinulin A. In contrast, higher temperatures (110°C) promote partial racemization, leading to reduced enantiomeric excess [8]. This suggests the α-proton of the alanine moiety in the linear precursor or nascent DKP is susceptible to epimerization under thermal stress.
Prenylation Mechanisms: The hallmark structural feature of neoechinulin A is the isoprenoid side chain attached to the indole ring. This modification occurs via a regiospecific prenylation at the C-2 position of the tryptophan-derived indole nucleus. The reaction is catalyzed by prenyltransferases, enzymes utilizing dimethylallyl diphosphate (DMAPP) as the isoprenoid donor. Fungal indole prenyltransferases (IPTs), often membrane-associated, catalyze the electrophilic alkylation of the electron-rich indole C-2 position by the dimethylallyl cation derived from DMAPP. This step generates the immediate precursor, often referred to as "preechinulin" or a similar dihydro derivative [1] [5] [9]. In neoechinulin A, a subsequent dehydrogenation step oxidizes the prenyl side chain, converting the terminal methyl group into an exomethylene moiety (–CH₂ at C-22/C-23), thereby forming the characteristic isobutenyl group conjugated with the indole ring. This dehydrogenation is crucial for conferring specific biological activities, as the unsaturated exomethylene group is implicated in electrophilic reactivity and interaction with biological targets [5] [9]. Synthetic studies on neoechinulin B derivatives (structurally similar to neoechinulin A but differing in oxidation state) confirm that the absence of this exomethylene group abolishes significant antiviral activity, highlighting its functional importance [9].
Figure: Simplified Biosynthetic Pathway of Neoechinulin A
1. Dipeptide Formation: L-Tryptophan + L-Alanine → Cyclo-L-Trp-L-Ala (Linear Dipeptide)2. Diketopiperazine Cyclization: Cyclo-L-Trp-L-Ala → (3S,6S)-3-(1H-Indol-3-ylmethyl)-6-methylpiperazine-2,5-dione (Core DKP)3. Prenylation: Core DKP + DMAPP (Dimethylallyl Diphosphate) → Preechinulin (C-2 Prenylated Dihydro Intermediate)4. Dehydrogenation: Preechinulin → Neoechinulin A (Introduction of exomethylene group)
The concerted action of the DKP synthase and specific prenyltransferases/dehydrogenases enables fungi to generate the complex neoechinulin A scaffold efficiently. Recent advances in synthetic biology have exploited the understanding of this pathway, developing streamlined chemical syntheses that mimic the biosynthetic steps – particularly the DKP formation and prenylation – to access neoechinulin A and novel analogs under mild laboratory conditions [5] [9]. These synthetic approaches validate the proposed biosynthetic route and facilitate the production of derivatives for structure-activity relationship studies.
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